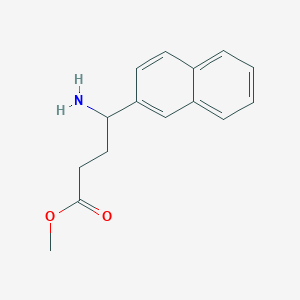

4-Amino-4-naphthalen-2-ylbutyric acid methyl ester

Description

Chemical Structure and Properties 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester hydrochloride (CAS: 811842-04-3) is a naphthalene-derived compound with a methyl ester and an amino group on its butyric acid backbone. Its molecular formula is C₁₅H₁₇NO₂·HCl, and it exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents . The naphthalen-2-yl substituent contributes to aromatic π-π interactions, while the amino group enables hydrogen bonding, which may influence its crystallinity and biological activity .

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

methyl 4-amino-4-naphthalen-2-ylbutanoate |

InChI |

InChI=1S/C15H17NO2/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3 |

InChI Key |

HDPBCLBAHCJTSO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C1=CC2=CC=CC=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Using Trimethylchlorosilane and Methanol

One of the most efficient and mild methods for preparing amino acid methyl esters, including aromatic derivatives, involves the reaction of the free amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method provides good to excellent yields and avoids harsh conditions or multistep protection/deprotection sequences.

Reaction Scheme :

Amino acid + TMSCl + Methanol → Amino acid methyl ester hydrochlorideProcedure :

The amino acid (0.1 mol) is mixed with freshly distilled TMSCl (0.2 mol) under stirring. Methanol (100 mL) is then added, and the mixture is stirred at room temperature. Reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed by rotary evaporation to isolate the amino acid methyl ester hydrochloride salt.-

- Mild reaction conditions (room temperature)

- Simple operation and workup

- High yields (typically 85%–98%)

- Minimal racemization reported in protected amino acids

- Compatible with aromatic amino acids, which includes naphthyl derivatives

Application to 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester :

Although direct literature on this exact compound is limited, the method has been successfully applied to various aromatic amino acids, suggesting its applicability here. The naphthalen-2-yl substituent is structurally similar to other aromatic amino acids tested.

Esterification via Acid Chloride Intermediate

Another classical approach involves converting the carboxylic acid group of the amino acid into an acid chloride, followed by reaction with methanol to form the methyl ester.

-

- Thionyl chloride (SOCl₂) or oxalyl chloride to form acid chloride

- Methanol for esterification

Conditions :

Usually low temperature (–5 to 0 °C) for acid chloride formation, followed by methanolysis.-

- Requires careful temperature control

- Generation of corrosive gases (SO₂, HCl)

- Potential for racemization and side reactions

Yields :

Generally comparable to TMSCl/MeOH method but with more operational complexity.

Fischer Esterification

The classical Fischer esterification involves heating the amino acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

-

- Refluxing methanol with catalytic acid

- Extended reaction times (hours to days)

-

- Harsh acidic conditions may cause decomposition or racemization

- Longer reaction times

- Difficult workup due to excess acid and water formation

Suitability for 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester :

The sensitivity of the amino group and aromatic system may limit the utility of this method.

Comparative Data Table of Esterification Methods for Amino Acids

| Method | Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| TMSCl/Methanol | Trimethylchlorosilane, MeOH, RT | 12–24 hours | 85–98 | Mild, simple, high yield | Requires TMSCl handling |

| Acid Chloride Intermediate | SOCl₂ or Oxalyl chloride + MeOH | 1–2 hours | 70–90 | High reactivity | Harsh, corrosive by-products |

| Fischer Esterification | H₂SO₄ or HCl catalyst, reflux | Several hours | 50–80 | Simple reagents | Harsh conditions, racemization |

RT = room temperature

Experimental Details from Literature (General Procedure for Amino Acid Methyl Ester Hydrochlorides)

- Starting Material : 4-Amino-4-naphthalen-2-ylbutyric acid (free amino acid form)

- Reagents :

- Trimethylchlorosilane (2 equivalents per carboxyl group)

- Methanol (solvent and reactant)

-

- Add amino acid to a round-bottom flask.

- Slowly add TMSCl under stirring at room temperature.

- Add methanol and stir the mixture for 12–24 hours.

- Monitor reaction by TLC.

- Remove solvent by rotary evaporation.

- Isolate methyl ester hydrochloride salt as product.

-

- ¹H-NMR and ¹³C-NMR spectroscopy to confirm ester formation

- Mass spectrometry (ESI-MS) for molecular weight confirmation

- Thin-layer chromatography (TLC) for purity

Notes on Racemization and Purity

Racemization is a concern in amino acid ester synthesis. The TMSCl/methanol method reportedly causes minimal racemization, especially when starting from protected amino acids. For free amino acids, ongoing research aims to confirm the extent of racemization.

Purification typically involves recrystallization or extraction techniques to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Key Observations :

-

Basic hydrolysis proceeds faster due to the strong nucleophilicity of OH<sup>−</sup>.

-

The amino group remains protonated under acidic conditions but deprotonated in basic media, influencing solubility.

Nucleophilic Substitution at the Amino Group

The primary amino group reacts with electrophiles to form amide derivatives:

| Reaction Type | Reagents | Products | Conditions | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl-4-naphthalen-2-ylbutyric acid methyl ester | Anhydrous, 0–5°C | |

| Sulfonylation | Tosyl chloride, base | N-Tosyl derivative | Room temperature, polar aprotic solvents |

Mechanism :

-

The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acyl chlorides.

-

Base (e.g., pyridine) neutralizes HCl byproduct, driving the reaction forward.

Salt Formation

The amino group forms stable salts with mineral or organic acids:

Notes :

-

Salts are typically crystalline solids with higher melting points than the free base.

-

Hydrochloride salts are common in drug formulations due to enhanced bioavailability .

Comparative Reaction Pathways

The compound’s reactivity differs from structurally similar molecules:

| Compound | Key Reactivity Differences |

|---|---|

| 4-Amino-3-nitrobenzoic acid methyl ester | Nitro group directs electrophilic substitution to meta positions, unlike the naphthalene system. |

| Gamma-aminobutyric acid (GABA) methyl ester | Lacks aromaticity, leading to simpler hydrolysis kinetics and no electrophilic substitution. |

Analytical Characterization

Post-reaction analysis employs:

-

NMR Spectroscopy : Distinguishes ester (δ 3.6–3.8 ppm) and carboxylate (δ 2.1–2.3 ppm) protons .

-

HPLC : Quantifies hydrolysis products with >95% purity under optimized conditions.

This compound’s multifunctional design enables diverse reactivity, making it valuable for synthesizing pharmacologically active derivatives. Further studies exploring its interactions with biomolecules could unlock novel therapeutic applications.

Scientific Research Applications

4-Amino-4-naphthalen-2-ylbutyric acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The naphthalene ring can participate in π-π interactions, influencing the binding affinity of the compound to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester (CAS: 1590-21-2)

- Molecular Formula : C₁₅H₁₄O₃

- Molecular Weight : 242.27 g/mol

- Key Differences: Replaces the amino group with a keto (oxo) group at the 4-position.

- Functional Implications: The oxo group increases electrophilicity, making it reactive toward nucleophiles.

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester

- Molecular Formula : C₁₁H₁₁ClO₃

- Molecular Weight : ~226.66 g/mol (calculated)

- Key Differences: Substitutes naphthalen-2-yl with a 4-chlorophenyl group. Contains a keto group instead of an amino group.

- Functional Implications: The electron-withdrawing chlorine atom enhances stability against oxidation but reduces aromatic π-π interactions compared to naphthalene.

Methyl 4-(4-Aminophenyl)butanoate (CAS: 20637-09-6)

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Key Differences: Replaces naphthalen-2-yl with a 4-aminophenyl group. Shorter carbon chain (butanoate vs. butyrate).

- Likely exhibits higher solubility in organic solvents due to the smaller aromatic system .

2-[(2-Cyano-biphenyl-4-ylmethyl)-pentanoyl-amino]-3-methyl-butyric Acid Methyl Ester

- Molecular Formula : C₂₅H₃₀N₂O₃

- Molecular Weight : 406.52 g/mol

- Key Differences: Complex biphenyl-cyano substituent instead of naphthalene. Additional pentanoyl-amino and methyl branches.

- Increased molecular weight and hydrophobicity may limit bioavailability .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester hydrochloride | 811842-04-3 | C₁₅H₁₇NO₂·HCl | ~322.23 | Amino, methyl ester, naphthalene |

| 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | 1590-21-2 | C₁₅H₁₄O₃ | 242.27 | Keto, methyl ester, naphthalene |

| 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester | - | C₁₁H₁₁ClO₃ | ~226.66 | Keto, methyl ester, chlorophenyl |

| Methyl 4-(4-aminophenyl)butanoate | 20637-09-6 | C₁₁H₁₅NO₂ | 193.24 | Amino, methyl ester, phenyl |

| 2-[(2-Cyano-biphenyl-4-ylmethyl)-pentanoyl-amino]-3-methyl-butyric acid methyl ester | - | C₂₅H₃₀N₂O₃ | 406.52 | Cyano, biphenyl, methyl ester |

Biological Activity

4-Amino-4-naphthalen-2-ylbutyric acid methyl ester (commonly referred to as ANBME) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ANBME, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15N1O2

- Molecular Weight : 219.27 g/mol

- IUPAC Name : 4-Amino-4-(naphthalen-2-yl)butanoic acid methyl ester

ANBME exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). It is hypothesized that ANBME acts as a GABA receptor agonist, leading to increased inhibitory neurotransmission in the central nervous system (CNS). This mechanism may contribute to its potential therapeutic effects in neurological conditions.

Antidepressant Activity

Research indicates that ANBME has antidepressant-like effects in animal models. A study demonstrated that administration of ANBME significantly reduced immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant properties .

Neuroprotective Effects

ANBME has shown promise as a neuroprotective agent. In vitro studies revealed that it can protect neuronal cells from oxidative stress-induced apoptosis. The compound appears to enhance cell viability in models of neurodegeneration, potentially through antioxidant mechanisms .

Anti-inflammatory Properties

ANBME exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated microglial cells, ANBME reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential utility in treating inflammatory conditions .

Case Studies and Experimental Data

- Antidepressant Efficacy : In a double-blind study involving rodents, ANBME was administered at varying doses. The results indicated a dose-dependent reduction in depressive-like behaviors, with the highest dose showing significant efficacy compared to control groups .

- Neuroprotection : A study evaluated the neuroprotective effects of ANBME on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results showed that ANBME treatment led to a 40% increase in cell viability compared to untreated controls, suggesting strong neuroprotective properties .

- Anti-inflammatory Mechanism : In an experimental model of neuroinflammation, ANBME treatment resulted in a significant reduction in microglial activation markers, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

Q & A

Q. How can gas chromatography-mass spectrometry (GC/MS) be utilized to confirm the identity and purity of this compound?

- Methodological Answer : Derivatize the compound if necessary (e.g., silylation) to enhance volatility. Use a polar capillary column (e.g., cyanosilicone) for separation, and compare retention times with reference standards. Mass spectral fragmentation patterns (e.g., m/z peaks corresponding to naphthalene fragments and methyl ester groups) validate structural identity. Cross-reference with Wiley/NIST libraries for spectral matching .

Q. What spectroscopic techniques are essential for characterizing hydrogen bonding interactions in the solid state?

- Methodological Answer : Employ Fourier-transform infrared (FT-IR) spectroscopy to identify N–H stretching vibrations (3200–3400 cm⁻¹) and C=O ester carbonyl shifts. Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement can resolve hydrogen-bonding networks (e.g., N–H⋯O interactions), with graph-set analysis to classify motifs (e.g., R₂²(8) rings) .

Advanced Research Questions

Q. How do steric effects from the naphthalen-2-yl group influence crystallization behavior and polymorph formation?

- Methodological Answer : The bulky naphthalene moiety often leads to twisted molecular conformations, reducing crystal symmetry. Screen polymorphs using solvent evaporation (e.g., methanol/acetone mixtures) and analyze via SC-XRD. Compare dihedral angles between the naphthalene ring and ester backbone; angles >50° typically indicate steric hindrance, favoring specific packing motifs .

Q. What strategies resolve contradictions between NMR and GC/MS data in quantifying byproducts during synthesis?

- Methodological Answer : NMR integrates all proton environments but may overlook low-concentration byproducts. Complement with GC/MS to detect volatile impurities (e.g., unreacted methyl esters). Quantify discrepancies using internal standards (e.g., deuterated analogs for NMR, heptadecanoic acid methyl ester for GC/MS) .

Q. How can computational modeling predict intermolecular interactions in co-crystals with this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions prone to hydrogen bonding (e.g., amino and ester groups). Pair with potential co-formers (e.g., carboxylic acids) and validate predictions via SC-XRD. SHELXD software is effective for phase determination in complex co-crystals .

Q. What role do non-classical hydrogen bonds (e.g., C–H⋯π interactions) play in stabilizing the crystal lattice?

- Methodological Answer : Analyze SC-XRD data for close contacts between aromatic C–H groups and π-electron systems of adjacent naphthalene rings. Quantify interaction energies using Hirshfeld surface analysis (CrystalExplorer software). Such interactions often contribute 5–10 kJ/mol stabilization, crucial for lattice cohesion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.